2-(3,4-Dimethylphenoxymethyl)phenylmagnesium bromide
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Overview
Description
2-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(3,4-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored continuously, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles, such as alkyl halides, are used in coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
2-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom in the Grignard reagent coordinates with the oxygen atom in the THF solvent, stabilizing the reagent and enhancing its reactivity. The phenyl group provides additional stability and reactivity, making it a powerful tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylaminophenyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide solution, 0.25 M in THF
- 4-Benzyloxyphenylmagnesium bromide solution
Uniqueness
2-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in organic reactions. This makes it particularly useful in the synthesis of compounds where precise control over the reaction outcome is required.
Properties
Molecular Formula |
C15H15BrMgO |
---|---|
Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;1,2-dimethyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YJDOWBFAODZIAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=[C-]2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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